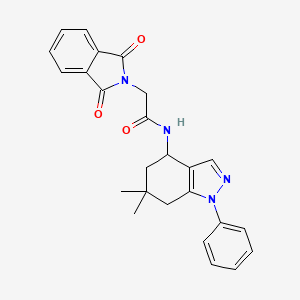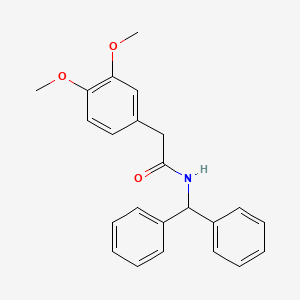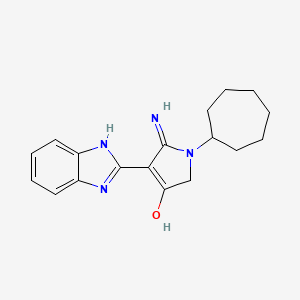![molecular formula C15H21ClN2O3S B6093589 N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1-propanesulfonamide](/img/structure/B6093589.png)
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1-propanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1-propanesulfonamide, also known as CP-465,022, is a synthetic compound that belongs to the class of drugs called positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
作用機序
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1-propanesulfonamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. When glutamate binds to mGluR5, it activates a signaling cascade that leads to the release of various neurotransmitters, including dopamine and serotonin. By enhancing the activity of mGluR5, this compound increases the release of these neurotransmitters, which can improve cognitive function and alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of glutamate neurotransmission, the enhancement of synaptic plasticity, and the regulation of neuroinflammation. In animal models, the compound has been shown to improve cognitive function, reduce anxiety-like behavior, and alleviate symptoms of depression and schizophrenia.
実験室実験の利点と制限
One of the advantages of using N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1-propanesulfonamide in lab experiments is its specificity for mGluR5. This allows researchers to selectively modulate the activity of this receptor and study its role in various neurological disorders. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of lab experiments.
将来の方向性
There are several future directions for the research on N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1-propanesulfonamide. One potential direction is the development of more potent and selective positive allosteric modulators of mGluR5, which can have improved therapeutic efficacy and fewer side effects. Another direction is the investigation of the role of mGluR5 in other neurological disorders, such as Alzheimer's disease and traumatic brain injury. Additionally, the potential use of this compound as a therapeutic agent in humans requires further investigation.
合成法
The synthesis of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1-propanesulfonamide involves a multi-step process that includes the reaction of 3-chlorophenylacetonitrile with ethyl bromoacetate, followed by the reduction of the resulting ester with lithium aluminum hydride. The obtained alcohol is then reacted with 3,4-dihydro-2H-pyran, and the resulting product is treated with p-toluenesulfonamide to give this compound.
科学的研究の応用
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1-propanesulfonamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, anxiety, and depression. The compound has been shown to modulate the activity of mGluR5, which plays a crucial role in the regulation of glutamate neurotransmission. By enhancing the activity of mGluR5, this compound has been shown to improve cognitive function, reduce anxiety-like behavior, and alleviate symptoms of depression and schizophrenia in animal models.
特性
IUPAC Name |
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-2-8-22(20,21)17-14-10-15(19)18(11-14)7-6-12-4-3-5-13(16)9-12/h3-5,9,14,17H,2,6-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPVTJRTQYYCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CC(=O)N(C1)CCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-benzyl-2,3-dimethyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-1H-indole-5-carboxamide](/img/structure/B6093508.png)


![4-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoic acid](/img/structure/B6093517.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B6093522.png)
![4-(2-ethoxy-3-methoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6093544.png)
![N-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6093549.png)
![2-(4-chloro-3-fluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6093555.png)

![ethyl 1-[1-methyl-2-(3-pyridinyl)ethyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B6093561.png)

![7-(2-fluorobenzyl)-2-[3-(1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6093577.png)
![1-(2-fluorobenzyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6093607.png)
![1-benzyl-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B6093608.png)
